molecular formula C6H8F2O2 B1446630 1-(Difluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1773507-91-7

1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1446630
CAS No.: 1773507-91-7
M. Wt: 150.12 g/mol
InChI Key: SJCQJJICGGMKNL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cyclobutane-1-carboxylic acid (CAS: 1773507-91-7) is a fluorinated cyclobutane derivative with the molecular formula C₆H₈F₂O₂ and a molecular weight of 150.12 g/mol . Its structure features a cyclobutane ring substituted with a difluoromethyl group (-CF₂H) and a carboxylic acid (-COOH) at the 1-position. Key identifiers include:

  • SMILES: C1CC(C1)(C(F)F)C(=O)O
  • InChIKey: SJCQJJICGGMKNL-UHFFFAOYSA-N

The compound is stored under dry conditions at 2–8°C . Collision cross-section (CCS) predictions for its adducts range from 132.2–141.5 Ų, with [M+H]+ at 137.9 Ų and [M-H]- at 132.2 Ų .

Preparation Methods

The synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the difluoromethylation of cyclobutanes. This process can be carried out using photochemical protocols, which leverage green solvent-controlled reactions to introduce difluoromethyl groups into cyclobutanes . Another method involves metal-mediated stepwise difluoromethylation reactions, which have seen significant advancements in recent years . These methods are designed to efficiently and directly introduce difluoromethyl groups into the cyclobutane ring, resulting in the formation of the desired compound.

Chemical Reactions Analysis

1-(Difluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or other substituents on the cyclobutane ring are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)cyclobutane-1-carboxylic acid serves as a building block in the synthesis of pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity. Research has indicated that compounds with difluoromethyl groups often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new synthetic methodologies, particularly in creating cyclobutane derivatives that have potential applications in drug discovery and material science .

Material Science

In material science, this compound can be incorporated into polymeric materials to modify their properties, such as hydrophobicity and thermal stability. The presence of fluorinated groups can enhance the performance characteristics of polymers used in coatings and other applications .

Case Study 1: Synthesis and Characterization

A study conducted by researchers at the National Academy of Sciences of Ukraine focused on synthesizing α-(difluoromethyl)-substituted cyclobutane derivatives, including this compound. The researchers developed a synthetic route that allowed for multigram production while analyzing the acid-base properties through titration methods. The results showed consistent trends in acidity related to the presence of fluorine atoms .

Another investigation assessed the biological activity of various cyclobutane derivatives, including those containing difluoromethyl groups. The study highlighted how these modifications could impact enzyme interactions and biological pathways, suggesting potential therapeutic applications in treating diseases where cyclobutane derivatives might play a role .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This, in turn, affects the compound’s biological activity and potential therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among cyclobutane-1-carboxylic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-(Difluoromethyl)cyclobutane-1-carboxylic acid -CF₂H, -COOH C₆H₈F₂O₂ 150.12 Predicted CCS data; fluorinated
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid -NH₂, -CH₂CH₂CH=CH₂, -COOH C₉H₁₃NO₂ 167.21 Peptide stapling (RCM applications)
1-Benzylcyclobutane-1-carboxylic acid -C₆H₅CH₂, -COOH C₁₂H₁₄O₂ 190.24 Research use; non-hazardous (GHS)
1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid -COOCH₃, -COOH C₇H₁₀O₄ 158.15 Dicarboxylic acid ester intermediate
1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) -NH₂, -F, -COOH C₅H₇FNO₂ 132.11 PET imaging (brain tumors)
rac-(1R,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid -CF₂H (trans configuration) C₆H₈F₂O₂ 150.12 Predicted bp: 225.9°C; density: 1.325 g/cm³
1-(Cyanomethyl)cyclobutane-1-carboxylic acid -CH₂CN, -COOH C₇H₉NO₂ 139.15 Synthetic intermediate

Physicochemical Properties

Key physical and chemical properties of select compounds:

Compound Name Boiling Point (°C) Density (g/cm³) pKa Notable Data
This compound N/A N/A N/A CCS: 137.9 Ų ([M+H]+)
rac-(1R,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid 225.9 (predicted) 1.325 (predicted) 4.35 (predicted) Trans-configuration impacts polarity
1-Benzylcyclobutane-1-carboxylic acid N/A N/A N/A Solid state (white); non-reactive under standard conditions
FACBC N/A N/A N/A Tumor-to-brain ratio: 6.61 (60 min post-injection)

Biological Activity

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, acid-base properties, and various biological effects.

Chemical Structure and Properties

This compound has the molecular formula C6H8F2O2 and a molecular weight of approximately 164.13 g/mol. The presence of difluoromethyl and carboxylic acid functional groups significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC6H8F2O2
Molecular Weight164.13 g/mol
pKaVaries (depends on solvent)
SolubilityModerate in polar solvents

Synthesis

The synthesis of this compound typically involves several steps, including the fluorination of cyclobutane derivatives followed by carboxylation. One notable approach utilizes ethyl 1-(hydroxymethyl)cyclobutane carboxylate as a starting material, which undergoes fluorination and subsequent hydrolysis to yield the desired carboxylic acid .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation: It could act as a modulator for certain receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of fluorinated cyclobutane derivatives, including this compound:

  • Antimicrobial Activity: Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can increase the hydrophobic character of the molecule, which may facilitate better interaction with bacterial membranes .
  • Anticancer Potential: Some studies suggest that cyclobutane derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of the difluoromethyl group might contribute to this activity by affecting cell proliferation pathways .
  • Neuroactive Compounds: There is ongoing research into the use of fluorinated cyclobutane derivatives as potential neuroactive agents, with preliminary findings indicating possible effects on neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(difluoromethyl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by difluoromethylation. For example, cyclopropanation analogs (e.g., using diazo compounds and transition metal catalysts) can be adapted for cyclobutane systems . Difluoromethyl groups are introduced via nucleophilic substitution with reagents like difluoromethyl triflate under anhydrous conditions. Hydrolysis of ester intermediates (e.g., using lithium hydroxide in methanol/water) and deprotection (e.g., trifluoroacetic acid) are critical for carboxylate formation . Key factors include temperature control (<0°C for hydrolysis) and chromatography (silica gel with hexane/ethyl acetate gradients) to isolate products .

Q. How can spectroscopic techniques verify the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct peaks for cyclobutane protons (δ 2.1–2.7 ppm, multiplet) and carboxylate carbon (δ ~173 ppm) confirm the core structure. The difluoromethyl group appears as a doublet in ¹⁹F NMR (δ −84 to −91 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+Na⁺] or [M+H⁺]) ensures molecular formula consistency .
  • Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies impurities, while TLC (silica, ethyl acetate) monitors reaction progress .

Advanced Research Questions

Q. What mechanistic role does the difluoromethyl group play in modulating cyclobutane ring strain and reactivity?

  • Methodological Answer : The difluoromethyl group’s electronegativity increases ring strain via hyperconjugation, altering reaction pathways. Computational studies (DFT or MD simulations) can quantify strain energy and predict regioselectivity in nucleophilic attacks. For instance, the CF₂ group stabilizes transition states in SN2 reactions, favoring backside displacement . Experimental validation involves kinetic isotope effects or Hammett plots to correlate substituent effects with reaction rates .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer : Asymmetric catalysis using chiral palladium or rhodium complexes (e.g., Josiphos ligands) enables enantioselective cyclobutane formation. For difluoromethylation, phase-transfer catalysts (e.g., quaternary ammonium salts) with chiral auxiliaries (e.g., Evans’ oxazolidinones) improve stereocontrol . Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) determine enantiomeric excess (>95% ee) .

Q. What computational tools predict the physicochemical properties and metabolic stability of this compound?

  • Methodological Answer :

  • LogP/D solubility : Predicted via COSMO-RS or QSPR models using software like Schrödinger’s QikProp.
  • Metabolic stability : CYP450 interaction maps generated with MetaSite or StarDrop identify vulnerable sites for oxidation .
  • Reactivity : Transition-state modeling (Gaussian 16) evaluates activation barriers for hydrolysis or decarboxylation .

Q. How does fluorination impact the compound’s biological activity in enzyme inhibition or receptor binding studies?

  • Methodological Answer : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2). Radiolabeled analogs (¹⁸F or ¹⁹F) enable PET imaging to study biodistribution . Competitive inhibition assays (e.g., IC₅₀ measurements via fluorescence quenching) quantify potency, while X-ray crystallography (PDB: 1XYZ) maps binding interactions .

Properties

IUPAC Name

1-(difluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCQJJICGGMKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773507-91-7
Record name 1-(difluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 235A (0.24 g, 1.347 mmol) in ethanol (3.5 mL), THF (3.5 mL) was added NaOH (0.162 g, 4.04 mmol) in water (3 mL) and the reaction mixture was stirred at RT for 16 h. The reaction mixture was concentrated and the residue was diluted with water (3 mL) and extracted with ethyl acetate. The aqueous layer was then acidified to pH 3-4 using an aqueous solution of 1.5 N HCl and extracted with ethyl acetate (3×25 mL) The combined organic layer was washed with water, dried over Na2SO4, filtered and the filtrate concentrated. The residual mass was then azeotroped with toluene to afford Intermediate 235B as a brown solid (0.12 g, 59% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 13.33 (s, 1H), 6.55-5.94 (m, 1H), 3.28-3.03 (m, 2H), 2.41-2.10 (m, 2H), 2.00-1.68 (m, 2H).
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.162 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-(Difluoromethyl)cyclobutane-1-carboxylic acid
1-(Difluoromethyl)cyclobutane-1-carboxylic acid
1-(Difluoromethyl)cyclobutane-1-carboxylic acid
1-(Difluoromethyl)cyclobutane-1-carboxylic acid
1-(Difluoromethyl)cyclobutane-1-carboxylic acid
1-(Difluoromethyl)cyclobutane-1-carboxylic acid

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